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molecular formula C10H9NO2 B1602129 2-(4-Methoxy-phenyl)-oxazole CAS No. 156780-52-8

2-(4-Methoxy-phenyl)-oxazole

Cat. No. B1602129
M. Wt: 175.18 g/mol
InChI Key: KQGVUFHHBWEAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402684B2

Procedure details

The title compound (0.16 g, 33%) was prepared from oxazole (0.74 g, 10.7 mmol) and 4-bromoanisole (2.0 g, 10.7 mmol) using the procedure of Example 146, step 1; 1HNMR (400 MHz, CDCl3) δ 8.0 (d, J=9.2 Hz, 2H), 7.66 (d, J=1.2 Hz, 1H), 7.19 (d, J=0.8 Hz, 1H), 6.97 (d, J=8.8 Hz, 2H), 3.87 (s, 3H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1>>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([C:2]2[O:1][CH:5]=[CH:4][N:3]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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